![molecular formula C14H14F2N6O2 B2411430 3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1174874-40-8](/img/structure/B2411430.png)
3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[7-(Difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a synthetic compound with intricate molecular architecture. As a derivative of pyrimidine, it finds relevance in various scientific and industrial contexts due to its potential biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Formation: : The synthesis typically begins with the preparation of the pyrazole ring, involving cyclization reactions with ethyl-substituted precursors.
Triazolo[1,5-a]pyrimidine Construction: : This critical step involves coupling the pyrazole derivative with a suitable difluoromethylating agent under controlled temperature and pressure.
Final Propanoic Acid Addition: : The final step adds the propanoic acid moiety through esterification or acylation processes, yielding the target compound.
Industrial Production Methods: Large-scale synthesis usually employs batch reactors with automated controls to maintain precise conditions. Continuous flow reactors may be used to optimize yields and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo mild to moderate oxidation, affecting its triazolo ring structure.
Reduction: : Hydrogenation reactions can reduce specific moieties within the compound, altering its activity.
Substitution: : Electrophilic and nucleophilic substitutions on the pyrazole and triazolo rings are common.
Common Reagents and Conditions:
Oxidation: : Agents like potassium permanganate or cerium(IV) ammonium nitrate.
Reduction: : Catalytic hydrogenation with palladium/carbon.
Substitution: : Reagents like sodium hydride or alkyl halides for nucleophilic substitution.
Major Products Formed:
Oxidation: : Oxidized derivatives with altered ring systems.
Reduction: : Hydrogenated compounds with potentially different biological activities.
Substitution: : Derivatives with different side chains, potentially offering a range of activities.
科学研究应用
This compound is invaluable in several research domains:
Chemistry: : Used as a starting material or intermediate in the synthesis of complex molecules.
Biology: : Investigated for its potential effects on biological systems, possibly as enzyme inhibitors or receptor modulators.
Medicine: : Research into its potential use as a therapeutic agent for various diseases.
Industry: : Utilized in the development of novel materials or as a catalyst in certain reactions.
作用机制
The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. Its difluoromethyl and pyrazolyl groups are crucial for its interaction with these biological entities, potentially disrupting normal biochemical pathways and exerting its effects.
相似化合物的比较
Compared to other pyrimidine derivatives, 3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid stands out due to its difluoromethyl group, which imparts unique electronic and steric properties. Similar compounds include:
4,6-diamino-2-[7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrimidine: : Another triazolopyrimidine derivative with distinct activity profiles.
2-[3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]acetic acid: : Exhibits similarities in its pyrazolo and pyrimidine structures, but with different substituents impacting its activity.
属性
IUPAC Name |
3-[7-(difluoromethyl)-5-(1-ethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N6O2/c1-2-21-7-8(6-17-21)9-5-10(13(15)16)22-14(18-9)19-11(20-22)3-4-12(23)24/h5-7,13H,2-4H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHQTUVDLGYYBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2411347.png)
![3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411349.png)
![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)
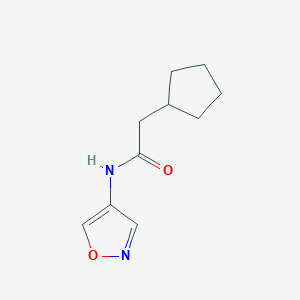
![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)
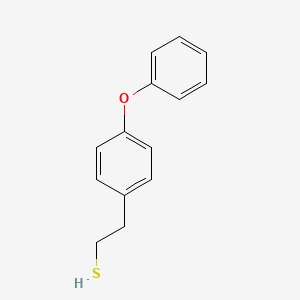
![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)
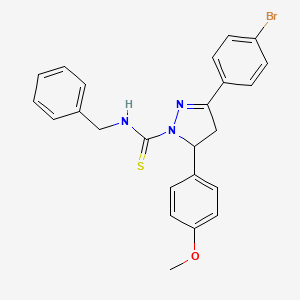
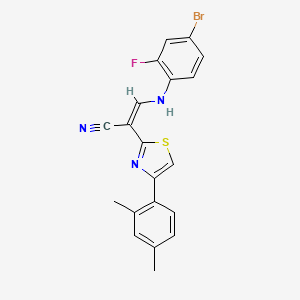
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2411364.png)
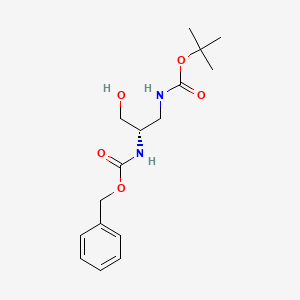
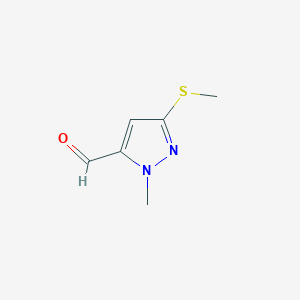
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide](/img/structure/B2411368.png)
